Enflicoxib Once-Weekly Dosing Regimen vs. Daily Carprofen: Pharmacokinetic Half-Life Differentiation
Enflicoxib exhibits an elimination half-life of 20–35 hours in dogs following single oral and intravenous doses, which directly enables its once-weekly therapeutic dosing regimen [1]. In contrast, carprofen demonstrates a substantially shorter elimination half-life of approximately 8–10 hours in dogs, necessitating daily administration to maintain therapeutic plasma concentrations [2]. This approximately 2.5-fold to 3.5-fold longer half-life for enflicoxib represents a fundamental pharmacokinetic differentiation that reduces dosing frequency by a factor of 7 relative to carprofen over a one-week treatment period.
| Evidence Dimension | Elimination half-life in dogs |
|---|---|
| Target Compound Data | 20–35 hours |
| Comparator Or Baseline | Carprofen: approximately 8–10 hours |
| Quantified Difference | 2.5-fold to 3.5-fold longer half-life; 7-fold reduction in weekly dosing frequency |
| Conditions | Single oral and intravenous dose pharmacokinetic studies in Beagle dogs (enflicoxib) vs. published canine pharmacokinetic data (carprofen) |
Why This Matters
Reduced dosing frequency from daily to once-weekly directly improves owner compliance in chronic canine osteoarthritis management and simplifies procurement planning for long-term veterinary studies.
- [1] Reinoso RF, Farrán R, Moragon T, García-Soret A, Martínez L. Pharmacokinetics of E-6087, a new anti-inflammatory agent, in rats and dogs. Biopharm Drug Dispos. 2001 Sep;22(6):231-9. View Source
- [2] NOAH Compendium. Carprofen: Further Information. National Office of Animal Health Ltd. View Source
